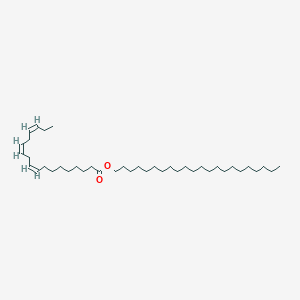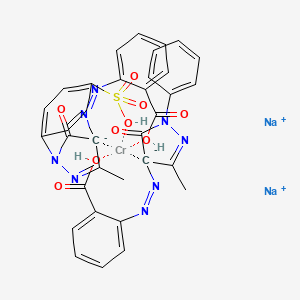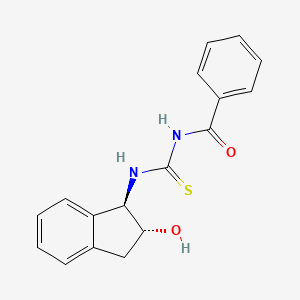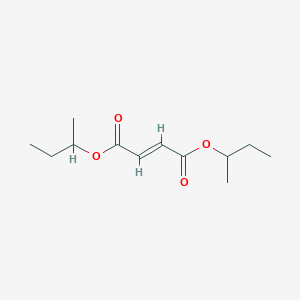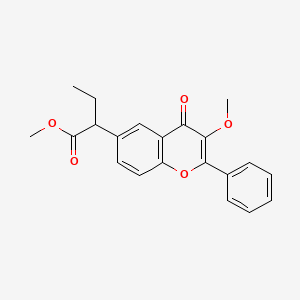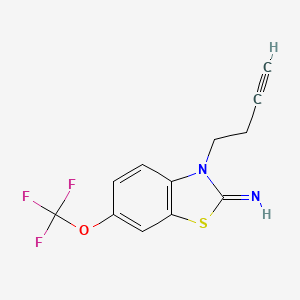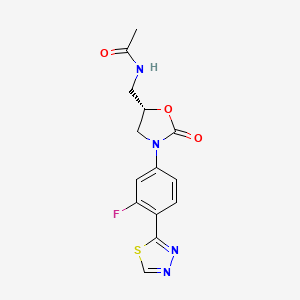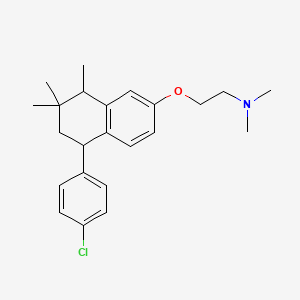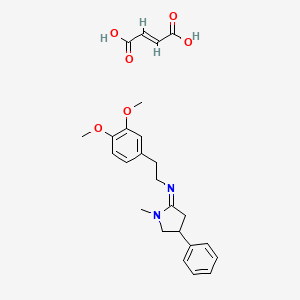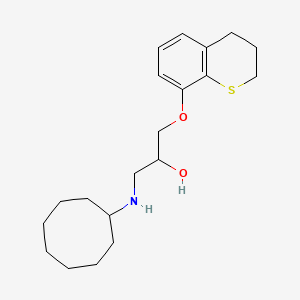
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound that features a thiochroman core structure with a cyclooctylamino group and a hydroxypropyl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman typically involves multiple steps:
Formation of Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a thiophenol derivative and a suitable aldehyde or ketone under acidic conditions.
Introduction of Cyclooctylamino Group: The cyclooctylamino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the thiochroman core with cyclooctylamine in the presence of a base such as sodium hydride.
Attachment of Hydroxypropyl Ether Linkage: The hydroxypropyl ether linkage is formed by reacting the intermediate compound with an epoxide, such as glycidol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The thiochroman core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Thiochroman Derivatives: Compounds with similar thiochroman cores but different substituents.
Cyclooctylamino Compounds: Molecules featuring the cyclooctylamino group attached to different core structures.
Hydroxypropyl Ethers: Compounds with hydroxypropyl ether linkages but different core structures.
Uniqueness
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman is unique due to the combination of its thiochroman core, cyclooctylamino group, and hydroxypropyl ether linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
153804-65-0 |
|---|---|
Fórmula molecular |
C20H31NO2S |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
1-(cyclooctylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C20H31NO2S/c22-18(14-21-17-10-4-2-1-3-5-11-17)15-23-19-12-6-8-16-9-7-13-24-20(16)19/h6,8,12,17-18,21-22H,1-5,7,9-11,13-15H2 |
Clave InChI |
OLVILOOXONHLSW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NCC(COC2=CC=CC3=C2SCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


